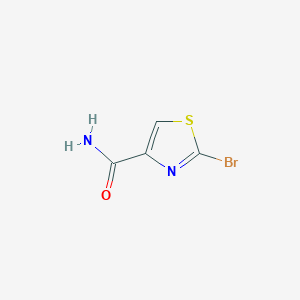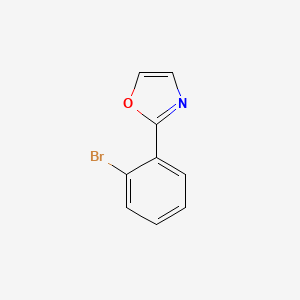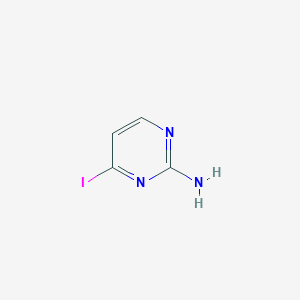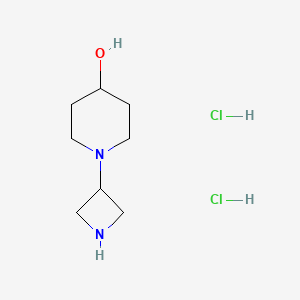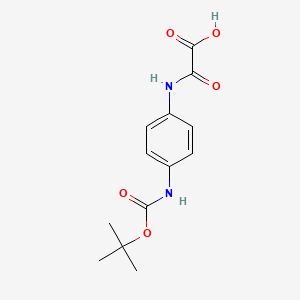
Boc-4-aminooxanilic acid
Descripción general
Descripción
Boc-4-aminooxanilic acid is a BOC-protected derivative of PABA . It has a molecular formula of C13H16N2O5 and a molecular weight of 280.28 .
Synthesis Analysis
The synthesis of Boc-4-aminooxanilic acid involves the use of Boc anhydride in a catalyst and solvent-free media . The process is efficient and eco-friendly, providing almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .Molecular Structure Analysis
Boc-4-aminooxanilic acid contains a total of 36 bonds, including 20 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aromatic (thio-) carbamate, and 1 hydroxyl group .Chemical Reactions Analysis
Boc-4-aminooxanilic acid can undergo N-Boc deprotection, a common reaction in pharmaceutical research and development . This reaction can be facilitated by simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines .Physical And Chemical Properties Analysis
Boc-4-aminooxanilic acid has a molecular formula of C13H16N2O5 and a molecular weight of 280.28 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Peptide Synthesis and Modifications
- The versatility of Boc-protected amino acids is highlighted in their use for peptide synthesis. For instance, the Boc group facilitates the synthesis of redox-active amino acids for incorporation into peptide assemblies, enabling the study of photoinitiated electron or energy transfer (McCafferty et al., 1995). This demonstrates the critical role of Boc-protected amino acids in crafting light-harvesting peptides for advanced research in energy transfer mechanisms.
- N-tert-Butoxycarbonylation of amines using heteropoly acids presents a highly efficient and environmentally benign method for protecting amines, which is crucial for subsequent reactions in peptide synthesis (Heydari et al., 2007). This technique underscores the importance of Boc-protected intermediates in the development of peptides and multifunctional molecules with precise control over functional group exposure.
Photoinitiated Electron Transfer
- Boc-protected amino acids have been synthesized for their incorporation into peptide assemblies to study photoinitiated electron or energy transfer, showcasing the role of these compounds in developing materials for energy conversion and storage technologies (McCafferty et al., 1995).
Building Blocks for Complex Molecules
- The synthesis and application of Boc-protected amino acids and their derivatives extend to the creation of complex molecular structures. For example, the development of nanometer-sized amino acids using Boc-protected intermediates for the synthesis of molecular rods illustrates the potential of these compounds in nanotechnology and materials science (Gothard et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)20-12(19)15-9-6-4-8(5-7-9)14-10(16)11(17)18/h4-7H,1-3H3,(H,14,16)(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABHBMHRTNUBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146451 | |
| Record name | 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-aminooxanilic acid | |
CAS RN |
1185303-18-7 | |
| Record name | 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]phenyl]amino]-2-oxoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1521713.png)

![2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine](/img/structure/B1521715.png)
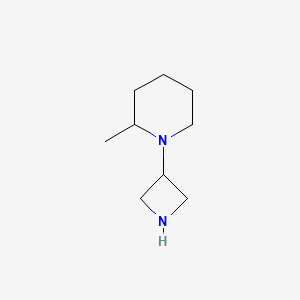
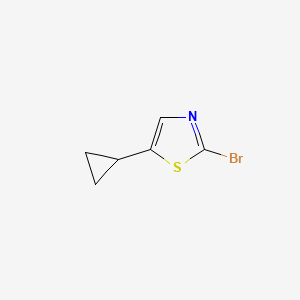
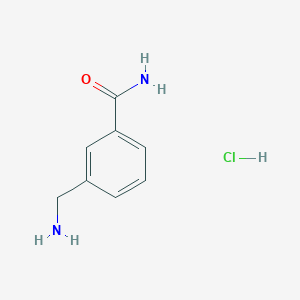
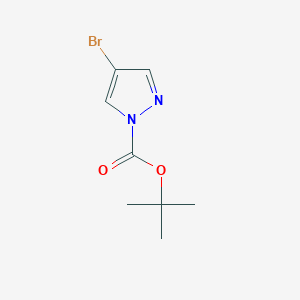
![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)
![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)
